molecular formula C9H6F5NO B045341 Acetaldehyde-O-pentafluorophenylmethyl-oxime CAS No. 114611-59-5

Acetaldehyde-O-pentafluorophenylmethyl-oxime

Cat. No. B045341
M. Wt: 239.14 g/mol
InChI Key: AKDRYEADQPNLOH-RSSMCMFDSA-N
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Description

“Acetaldehyde-O-pentafluorophenylmethyl-oxime” is an analytical standard . Its empirical formula is C9H6F5NO and it has a molecular weight of 239.14 . It is also known as "Acetaldehyde O-2,3,4,5,6-PFBHA-oxime" .


Synthesis Analysis

While specific synthesis methods for “Acetaldehyde-O-pentafluorophenylmethyl-oxime” were not found, a general method for preparing oximes involves combining pure acetaldehyde and hydroxylamine under heating in the presence of a base . The use of CaO as a base in the preparation of oximes from various types of ketones and aldehydes under mild conditions also gave quantitative yields .


Molecular Structure Analysis

The molecular structure of “Acetaldehyde-O-pentafluorophenylmethyl-oxime” is represented by the SMILES string C\\C=N\\OCc1c (F)c (F)c (F)c (F)c1F .


Chemical Reactions Analysis

“Acetaldehyde-O-pentafluorophenylmethyl-oxime” plays a crucial role in the detection and quantification of acetaldehyde, a volatile organic compound. It reacts with acetaldehyde to form a stable derivative.


Physical And Chemical Properties Analysis

“Acetaldehyde-O-pentafluorophenylmethyl-oxime” is an analytical standard with an assay of ≥98.0% (GC) . It is suitable for HPLC and gas chromatography (GC) techniques . The recommended storage temperature is 2-8°C .

Scientific Research Applications

  • Oxidative Stress in Human Erythrocytes : Acetaldehyde is known to increase reactive oxygen and nitrogen species generation in human erythrocytes, causing oxidative damage and shortening the lifespan of red cells (Waris et al., 2020).

  • Photocatalytic Oxidation : Pd/WO(3) photocatalysts effectively oxidize acetaldehyde and toluene to CO(2) under fluorescent- or visible-light irradiation, offering a method for carbon dioxide removal from the atmosphere (Arai et al., 2008).

  • Red Wine Analysis : A method for accurately measuring acetaldehyde levels in red wine was developed, showing that levels increase during micro-oxygenation (Carlton et al., 2007).

  • Protein Adduct Formation : Acetaldehyde forms stable linkages to lysine amine groups in proteins, suggesting potential for adduct formation in proteins like hemoglobin (Braun et al., 1995).

  • Synthesis of Oximes : Studies demonstrate the successful synthesis of O-[2-hydroxy-3-(vinyloxy)propyl]oximes and O-[(2-methyl-1,3-dioxolan-4-yl)methyl]oximes from ketones and acetaldehyde (Kukharev et al., 2007).

  • Acetaldehyde Ammoximation : The ammoximation of acetaldehyde to its oxime in the TS-1/H2O2 system involves NH2OH as an intermediate (Meng et al., 2016).

  • Electrocatalysis on Platinum Surfaces : The electrocatalysis of acetaldehyde oxime reduction is selectively catalyzed on (111) sites of platinum single crystal electrodes and nanoparticles surfaces (Rodríguez et al., 2008).

  • Molecular Structure and Rotation : The microwave spectrum of syn-acetaldehyde oxime-d reveals its dipole moment and tunneling methyl group, impacting internal rotation (Ohashi et al., 1976).

  • Photocatalytic Oxidation on Pt/TiO2 Catalysts : This method can significantly increase the conversion of acetaldehyde in air, potentially benefiting the automotive industry (Falconer & Magrini-Bair, 1998).

properties

IUPAC Name

(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F5NO/c1-2-15-16-3-4-5(10)7(12)9(14)8(13)6(4)11/h2H,3H2,1H3/b15-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDRYEADQPNLOH-RSSMCMFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetaldehyde-O-pentafluorophenylmethyl-oxime

CAS RN

114611-59-5
Record name Acetaldehyde-O-pentafluorobenzyloxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114611595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetaldehyde-O-pentafluorophenylmethyl-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Mwacharo - 2021 - theseus.fi
The flavour of beer is a significant component for beer producers. It is important to consistently produce quality beer with the expected flavour and aroma. However, after packaging, …
Number of citations: 0 www.theseus.fi

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